molecular formula C12H10BrN3O4S2 B2957966 5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 501111-79-1

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B2957966
CAS No.: 501111-79-1
M. Wt: 404.25
InChI Key: KMUCTKZPIVPIBY-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C12H10BrN3O4S2 and its molecular weight is 404.25. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4S2/c13-10-6-5-9(20-10)11(17)16-12(21)15-7-1-3-8(4-2-7)22(14,18)19/h1-6H,(H2,14,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCTKZPIVPIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains. The compound's effectiveness was evaluated using the agar well diffusion method against various bacterial strains, including NDM-positive bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were significantly lower than those for several commercially available antibiotics, indicating its potential as a therapeutic agent against resistant bacteria.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes through hydrogen bonding and hydrophobic interactions, enhancing its antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, preliminary studies indicate that this compound may possess anticancer activity. The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies:

  • Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values were comparable to those of established chemotherapeutics.
  • Mechanistic Insights : Further investigations revealed that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis through the activation of caspase pathways .

Data Summary

Biological ActivityTest MethodologyKey Results
AntibacterialAgar well diffusionEffective against NDM-positive bacteria with low MIC values
AnticancerCell viability assaysReduced proliferation in breast cancer cells; induced apoptosis

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